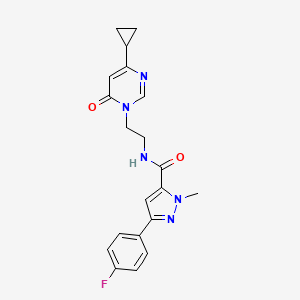

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyclopropyl group at position 4, a fluorophenyl moiety attached to the pyrazole ring, and a carboxamide linker. Key structural features include:

- A pyrimidinone ring (6-oxopyrimidin-1(6H)-yl), which may contribute to hydrogen-bonding interactions.

- A cyclopropyl group, which could enhance metabolic stability by reducing oxidative degradation.

- A 4-fluorophenyl substituent, known to improve binding affinity and selectivity in cannabinoid ligands.

- A pyrazole-carboxamide backbone, a common motif in kinase inhibitors and receptor modulators.

The compound’s design aligns with strategies to optimize receptor subtype selectivity and pharmacokinetic properties, though its exact therapeutic target remains speculative without direct experimental data.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-25-18(10-17(24-25)14-4-6-15(21)7-5-14)20(28)22-8-9-26-12-23-16(11-19(26)27)13-2-3-13/h4-7,10-13H,2-3,8-9H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBDLEAMBMRHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC(=CC3=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process that involves the following key reactions:

Cyclopropanation: : Introduction of a cyclopropyl group into the pyrimidine ring.

Acylation: : Addition of an acyl group to form the carboxamide.

Substitution Reaction: : Introduction of the fluorophenyl group via nucleophilic substitution.

The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The steps generally proceed under controlled temperatures ranging from 0°C to 100°C, depending on the specific reaction.

Industrial Production Methods: Industrial production often scales up these laboratory methods, employing large-scale reactors and continuous flow techniques to optimize yield and purity. Safety protocols are stringently followed to handle reactive intermediates and control reaction conditions.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation at the pyrazole ring, leading to the formation of pyrazole-5-oxide derivatives.

Reduction: : Reduction reactions can occur at the ketone group on the pyrimidine ring, forming hydroxypyrimidine derivatives.

Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution, leading to various substituted products.

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: : Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block.

Biology: Biologically, it has been investigated for its potential as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways. This makes it a candidate for further studies in biochemical research.

Medicine: Medically, its potential as a drug lead compound is being explored. Due to its structural features, it is being evaluated for therapeutic applications, particularly in treating conditions related to enzyme dysregulation.

Industry: Industrially, the compound can be utilized in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including catalysis and polymer science.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to protein targets, while the pyrazole and pyrimidine rings allow it to participate in various biochemical pathways. It often acts as an inhibitor of enzyme activity by binding to the active site and blocking substrate access.

Comparison with Similar Compounds

1223585-67-8

- Structure : 3-(3,4-dimethyl-phenyl)-pyrazine-2-carboxylic acid cyclopropylmethyl-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide.

- Comparison: Replaces the pyrimidinone with a pyrazine ring and substitutes the 4-fluorophenyl group with a 5-fluoroindole. The indole moiety may enhance blood-brain barrier penetration but reduce CB2 selectivity compared to the target compound’s fluorophenyl group .

1013980-02-3

- Structure: Tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-2(1H)-pyrimidinone.

- Comparison : Features a trifluoromethyl group and methoxy substituents, which could increase metabolic stability but reduce solubility. The absence of a cyclopropyl group may limit steric interactions critical for receptor binding .

Pharmacological and Functional Comparisons

Cannabinoid Receptor Ligands

highlights critical differences in CB1/CB2 receptor pharmacology:

- WIN 55212-2 : Higher affinity for CB2 (Ki ~3 nM) vs. CB1 (Ki ~60 nM), whereas the target compound’s fluorophenyl group may mimic this CB2 preference .

- HU-210 : Stronger CB1 affinity (Ki ~0.1 nM), suggesting that cyclopropyl substitutions (as in the target compound) might favor CB2 if aligned with WIN 55212-2’s structure-activity relationships.

- Anandamide : Equipotent at CB1/CB2 but prone to rapid degradation; the target compound’s carboxamide linker could confer protease resistance.

NMR Profiling and Substituent Effects

demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example:

- Compound 1 vs. 7 : Identical shifts outside regions A/B, implying conserved core interactions. The target compound’s cyclopropyl and fluorophenyl groups likely occupy these regions, altering binding kinetics compared to Rapa-like scaffolds .

Data Tables

Table 1: Key Pharmacological Parameters of Selected Analogues

Table 2: NMR Chemical Shift Differences (Regions A/B)

Research Findings

Substituent-Driven Selectivity : Fluorophenyl and cyclopropyl groups may enhance CB2 selectivity, as seen in WIN 55212-2 . The target compound’s lack of ion channel modulation (inferred from CB2’s inactivity in ) could reduce off-target effects .

Metabolic Stability: Cyclopropyl groups (as in 1223585-67-8) resist cytochrome P450 oxidation, suggesting improved half-life over non-cyclopropyl analogues .

Lumping Strategy Limitations : While lumping groups compounds with shared cores (), the target compound’s unique regions A/B shifts necessitate individualized study to capture substituent-specific effects .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring, a cyclopropyl group, and a pyrimidine moiety, which contribute to its unique interactions with biological targets. The molecular formula is , with a molecular weight of approximately 329.38 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

Antiproliferative Effects

A study evaluating various pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Notably, certain derivatives showed IC50 values as low as 18 µM, indicating potent inhibitory effects on cell growth and prostate-specific antigen (PSA) downregulation in LNCaP cells . This suggests a potential role for this compound in cancer therapeutics.

The mechanism of action appears to involve the inhibition of androgen receptors, which are critical in the proliferation of prostate cancer cells. The pyrazole scaffold is known for its ability to interact with these receptors, leading to altered gene expression and reduced tumor growth . Additionally, compounds within this class have shown promise in modulating other signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. Some derivatives have shown higher selectivity for COX-2 compared to COX-1, suggesting potential applications as anti-inflammatory agents .

1. Prostate Cancer Research

In a study focused on the antiproliferative properties of pyrazole derivatives, this compound was evaluated alongside other analogs for its efficacy against LNCaP cells. The results indicated that the compound not only inhibited cell growth but also significantly reduced PSA levels, which is crucial for assessing therapeutic effectiveness in prostate cancer treatment .

2. Anti-inflammatory Activity

Another investigation into the biological activity of pyrazole derivatives highlighted their anti-inflammatory properties through COX inhibition. The study demonstrated that specific modifications to the pyrazole ring could enhance selectivity towards COX-2, thereby reducing side effects commonly associated with non-selective NSAIDs .

Summary of Biological Activities

| Activity | Description | IC50/Effect |

|---|---|---|

| Antiproliferative | Inhibits growth of prostate cancer cells (LNCaP) | IC50 ~ 18 µM |

| Androgen Receptor Inhibition | Modulates androgen receptor activity leading to reduced tumor proliferation | Significant PSA downregulation |

| COX Inhibition | Selective inhibition of COX enzymes with potential anti-inflammatory effects | Higher selectivity for COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.